molecular formula C9H14Cl2N2 B1422067 1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride CAS No. 1309976-07-5

1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride

Cat. No.: B1422067
CAS No.: 1309976-07-5
M. Wt: 221.12 g/mol
InChI Key: LJNDTMXRVGFHJE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride is a chemical compound with the molecular formula C9H12N2·2HCl. It is a yellow solid with a molecular weight of 221.13 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of quinolin-6-amine using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) and at elevated temperatures to ensure complete reduction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reduction methods. Continuous flow reactors and other advanced chemical engineering techniques can be employed to optimize the production process, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: The compound can be further reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Quinoline derivatives and other oxidized products.

  • Reduction: Further reduced amines and other derivatives.

  • Substitution: Alkylated derivatives of the compound.

Scientific Research Applications

1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can serve as a ligand for various biological targets, aiding in the study of molecular interactions.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the biological context and the specific target of interest.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride can be compared with other similar compounds, such as quinoline, quinolin-6-amine, and other tetrahydroquinoline derivatives. While these compounds share structural similarities, this compound is unique in its dihydrochloride form, which affects its solubility and reactivity. This distinction makes it particularly useful in specific applications where the presence of chloride ions is beneficial.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h3-4,6,11H,1-2,5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNDTMXRVGFHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride
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1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride
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1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride
Reactant of Route 6
1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride

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